What is D-Proline, 1-acetyl-2-methyl-
What is D-Proline, 1-acetyl-2-methyl-
Technical Monograph: -Acetyl- -Methyl-D-Proline
Design, Synthesis, and Application in Peptidomimetic Drug Discovery
Executive Summary & Chemical Identity
-Acetyl-This molecule serves two critical functions in medicinal chemistry:
-
Conformational Locking: It forces peptide backbones into specific secondary structures, most notably the
-helix or -turn (Type I/III), via the gem-dimethyl effect (Thorpe-Ingold effect). -
Proteolytic Resistance: The quaternary center and D-stereochemistry render the adjacent peptide bond nearly impervious to standard proteases (e.g., chymotrypsin, carboxypeptidases), significantly extending the half-life of peptide therapeutics.
Chemical Profile
| Property | Specification |
| IUPAC Name | (R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |
| Common Name | |
| Molecular Formula | |
| Stereochemistry | D-Enantiomer (R-configuration at |
| Key Structural Feature | Quaternary |
| Primary Application | Peptidomimetics, HCV Protease Inhibitors, BACE1 Inhibitors |
Synthetic Architecture: The Seebach Protocol
The synthesis of
Mechanistic Workflow
-
Acetalization: D-Proline is condensed with pivalaldehyde. The bulky tert-butyl group directs the formation of a specific diastereomer.
-
Enolization: Treatment with Lithium Diisopropylamide (LDA) generates a planar enolate. The tert-butyl group sterically shields one face of the ring.
-
Electrophilic Attack: Methyl iodide (MeI) attacks from the face trans to the tert-butyl group, inverting the original center but preserving chiral memory relative to the auxiliary.
-
Hydrolysis & Acetylation: The auxiliary is removed, and the secondary amine is acetylated.
Visual Synthesis Pathway
Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway for synthesizing quaternary proline derivatives.
Detailed Experimental Protocol
Note: This protocol describes the synthesis of the parent
Step 1: Formation of the Seebach Oxazolidinone
-
Reagents: D-Proline (1.0 eq), Pivalaldehyde (3.0 eq), Trifluoroacetic acid (cat.), Pentane.
-
Procedure: Suspend D-Proline in pentane. Add pivalaldehyde and acid catalyst. Reflux with a Dean-Stark trap to remove water continuously for 24–48 hours.[1]
-
Workup: Wash with dilute
, dry over , and concentrate. -
Result: The product is the cis-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[1] The cis-fusion is thermodynamically favored.
Step 2: -Methylation (The Critical Step)
-
Reagents: LDA (1.1 eq), Dry THF, Methyl Iodide (1.5 eq).
-
Procedure:
-
Cool a solution of the oxazolidinone in THF to -78°C.
-
Add LDA slowly via syringe pump to generate the enolate (color change often observed). Stir for 30–45 mins.
-
Add Methyl Iodide (MeI). The bulky tert-butyl group on the acetal face forces the methyl group to attack from the opposite face (trans-addition).
-
Allow to warm to -30°C over 2 hours.
-
-
Validation: Check via TLC or GC-MS. The starting material spot should disappear.
Step 3: Hydrolysis & Acetylation
-
Hydrolysis: Reflux the methylated intermediate in 6N HCl for 4–6 hours. This cleaves the pivalaldehyde auxiliary. Concentrate to dryness to yield
-methyl-D-proline hydrochloride. -
Acetylation:
-
Dissolve the crude amino acid salt in DCM/Pyridine (1:1).
-
Add Acetic Anhydride (
, 1.2 eq) at 0°C. -
Stir at room temperature for 2 hours.
-
Purification: Acidify to pH 2, extract with EtOAc. The N-acetylated product is usually an oil or low-melting solid.
-
Pharmacological & Structural Applications
Conformational Analysis: The "Lock" Mechanism
The addition of the methyl group at the
- (Phi) Constraint: Locked near -60° ± 10°.
-
(Psi) Constraint: Highly restricted. Unlike Proline, which can access the polyproline II helix (
) and -helical regions, -methyl-proline strongly favors the helical region ( ) or the fully extended conformation, depending on solvation. -
cis/trans Isomerism: The N-acetyl group can undergo cis-trans isomerization. However, the
-methyl group destabilizes the trans isomer relative to native proline, often increasing the population of the cis amide bond, which is crucial for nucleating -turns.
Therapeutic Relevance
| Application Area | Mechanism of Action |
| HCV Protease Inhibitors | The rigid core fits into the shallow S2 pocket of the NS3/4A protease, improving binding affinity over flexible analogues. |
| Neurokinin Antagonists | Used in Substance P analogues to prevent enzymatic degradation while maintaining receptor recognition. |
| BACE1 Inhibitors | (Alzheimer's) The gem-dimethyl effect pre-organizes the inhibitor in the bioactive conformation, reducing the entropic penalty of binding. |
Structural Logic Diagram
Figure 2: Mechanistic impact of alpha-methylation on peptide stability and conformation.
Analytical Characterization
To validate the synthesis of 1-acetyl-2-methyl-D-proline , researchers should look for specific NMR signatures that differentiate it from the unmethylated precursor.
-
NMR (CDCl
):-
ppm: Singlet (3H) corresponding to the
-methyl group . (Crucial diagnostic signal; native proline lacks this). - ppm: Singlet (3H) for the N-acetyl methyl .
-
ppm: Multiplets for the
-protons (ring adjacent to Nitrogen).
-
ppm: Singlet (3H) corresponding to the
-
NMR:
-
Quaternary Carbon: A signal around
ppm indicates the tetrasubstituted -carbon. Native proline shows a CH signal here; DEPT-135 will show this peak disappearing (quaternary) for the methyl derivative, whereas it is positive (CH) for native proline.
-
References
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link
-
Beck, A. K., et al. (1993). "Synthesis of (S)
-Branched Amino Acids." Organic Syntheses, 72, 62. Link -
Toniolo, C., et al. (1993).
-methyl-proline residue in peptides." Biopolymers, 33(7), 1061-1072. Link -
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756. Link
-
PubChem. "N-Acetyl-L-proline (Analogous Structure Data)." National Library of Medicine. Link
